
8-Ethoxycarbonylamino-3-carboline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Ethoxycarbonylamino-3-carboline is a chemical compound with the molecular formula C14H13N3O2 and a molecular weight of 255.2719 . It belongs to the class of β-carboline alkaloids, which are known for their diverse biological activities and pharmacological potential . This compound is characterized by its tricyclic, pyridine-fused indole framework.
Vorbereitungsmethoden
The synthesis of 8-Ethoxycarbonylamino-3-carboline involves several key steps. One common method is the thermolysis of substituted 4-aryl-3-azidopyridines . This reaction typically requires specific conditions, such as elevated temperatures and the presence of a catalyst. Another approach involves the Pictet-Spengler reaction, which is a classic method for synthesizing β-carbolines from tryptamines and aldehydes . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scalability and yield.
Analyse Chemischer Reaktionen
8-Ethoxycarbonylamino-3-carboline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at positions where the nitrogen atom is present.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
8-Ethoxycarbonylamino-3-carboline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activities make it a valuable tool for investigating cellular processes and interactions.
Wirkmechanismus
The mechanism of action of 8-Ethoxycarbonylamino-3-carboline involves its interaction with specific molecular targets. For instance, it can inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the brain . This action is beneficial in conditions where acetylcholine levels are deficient, such as Alzheimer’s disease. The compound may also interact with other enzymes and receptors, modulating various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
8-Ethoxycarbonylamino-3-carboline can be compared to other β-carboline alkaloids, such as harmane and harmine . While these compounds share a similar core structure, they differ in their substituents and biological activities. For example:
Harmane: Known for its sedative and antidepressant effects.
Harmine: Exhibits strong acetylcholinesterase inhibitory activity and potential anti-cancer properties.
The uniqueness of this compound lies in its specific ethoxycarbonylamino group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
79642-33-4 |
|---|---|
Molekularformel |
C14H13N3O2 |
Molekulargewicht |
255.27 g/mol |
IUPAC-Name |
ethyl N-(5H-pyrido[4,3-b]indol-6-yl)carbamate |
InChI |
InChI=1S/C14H13N3O2/c1-2-19-14(18)17-12-5-3-4-9-10-8-15-7-6-11(10)16-13(9)12/h3-8,16H,2H2,1H3,(H,17,18) |
InChI-Schlüssel |
QFORYOMYTXWXTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NC1=CC=CC2=C1NC3=C2C=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


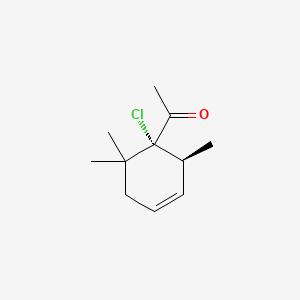
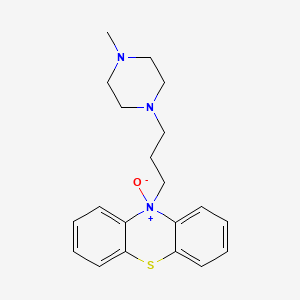
![[3-(Dodecyloxy)-2-hydroxypropyl]diethylmethylammonium chloride](/img/structure/B12680417.png)
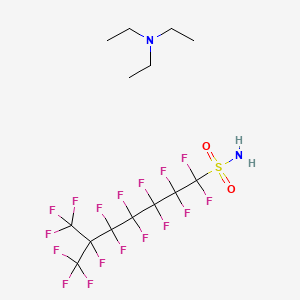
![1,3,8,9,10-pentazatetracyclo[7.7.0.02,7.011,16]hexadeca-2(7),3,5,11,13,15-hexaene](/img/structure/B12680427.png)
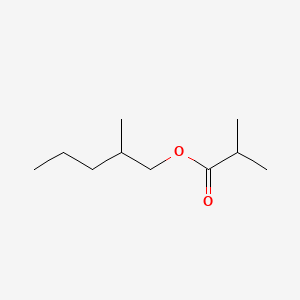



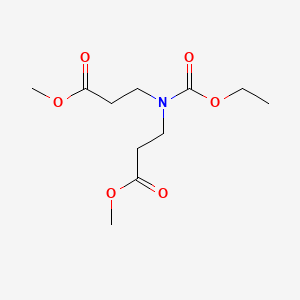

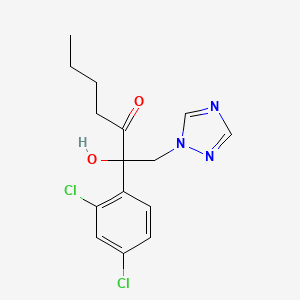

![2-chloro-4-[(3-nitrophenyl)diazenyl]benzenediazonium;hydrogen sulfate](/img/structure/B12680495.png)
